molecular formula C9H11NO2S B8534221 p-Tosylmethyl isocyanide

p-Tosylmethyl isocyanide

Cat. No. B8534221
M. Wt: 197.26 g/mol
InChI Key: IWTMRYLZIDOZHL-UHFFFAOYSA-N
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Patent
US06861418B2

Procedure details

To a suspension of sodium hydride (4 g of 60% dispersion, 2 eq, washed with diethyl ether) in diethyl ether (200 mL), cooled in an ice bath with stirring was added slowly a solution of ethyl crotonate (6.2 mL, 50 mmol) and p-tosylmethyl isocyanide (9.7 g, 50 mmol) in 80 mL of DMSO and 160 mL diethyl ether. Upon complete addition of the solution, the reaction mixture was stirred at room temperature for 1 hr. The reaction was quenched with 400 mL water and extracted into diethyl ether (2×100 mL), dried (MgSO4) and concentrated to afford 6 g (78%) of 4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester as a brown oil which solidified upon standing.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
9.7 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:8][CH2:9][CH3:10])(=[O:7])/[CH:4]=[CH:5]/[CH3:6].CC1C=CC(S([CH2:21][N:22]=C)(=O)=O)=CC=1.[CH2:24](OCC)C>CS(C)=O>[CH2:9]([O:8][C:3]([C:4]1[C:5]([CH3:24])=[CH:6][NH:22][CH:21]=1)=[O:7])[CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
6.2 mL
Type
reactant
Smiles
C(\C=C\C)(=O)OCC
Name
Quantity
9.7 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)CN=C
Name
Quantity
160 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
80 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
Upon complete addition of the solution
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 400 mL water
EXTRACTION
Type
EXTRACTION
Details
extracted into diethyl ether (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CNC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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